molecular formula C8H6ClFO B6358532 3-Chloro-5-fluoro-4-methylbenzaldehyde CAS No. 1547047-69-7

3-Chloro-5-fluoro-4-methylbenzaldehyde

Cat. No.: B6358532
CAS No.: 1547047-69-7
M. Wt: 172.58 g/mol
InChI Key: RYQVUNJTYTXBOB-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H6ClFO. This compound is characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring, along with an aldehyde functional group. It is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde. The process typically includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 3-Chloro-5-fluoro-4-methylbenzoic acid

    Reduction: 3-Chloro-5-fluoro-4-methylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Comparison

3-Chloro-5-fluoro-4-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of electron-withdrawing and electron-donating effects, making it versatile for various synthetic applications .

Properties

IUPAC Name

3-chloro-5-fluoro-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQVUNJTYTXBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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